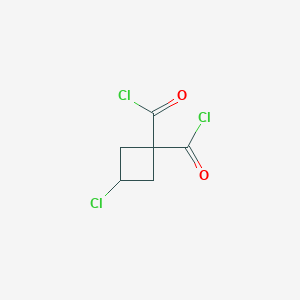
3-Chlorocyclobutane-1,1-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorocyclobutane-1,1-dicarbonyl dichloride is a chemical compound with the molecular formula C6H6Cl2O2. It is a derivative of cyclobutane, a four-membered carbon ring, with two carbonyl chloride groups and one chlorine atom attached to the ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
The synthesis of 3-Chlorocyclobutane-1,1-dicarbonyl dichloride typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutane-1,1-dicarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:
Cyclobutane-1,1-dicarboxylic acid+SOCl2→3-Chlorocyclobutane-1,1-dicarbonyl dichloride+SO2+HCl
This reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
化学反応の分析
3-Chlorocyclobutane-1,1-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: It can be reduced to 3-chlorocyclobutane-1,1-diol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorocyclobutane-1,1-dicarboxylic acid and hydrochloric acid.
科学的研究の応用
3-Chlorocyclobutane-1,1-dicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
作用機序
The mechanism of action of 3-Chlorocyclobutane-1,1-dicarbonyl dichloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the cyclobutane ring.
類似化合物との比較
3-Chlorocyclobutane-1,1-dicarbonyl dichloride can be compared with other cyclobutane derivatives, such as:
Cyclobutane-1,1-dicarboxylic acid: Lacks the chlorine atom and carbonyl chloride groups, making it less reactive.
Cyclobutane-1,1-dicarbonyl dichloride: Similar structure but without the chlorine atom, leading to different reactivity and applications.
3-Bromocyclobutane-1,1-dicarbonyl dichloride: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
特性
CAS番号 |
89582-02-5 |
|---|---|
分子式 |
C6H5Cl3O2 |
分子量 |
215.5 g/mol |
IUPAC名 |
3-chlorocyclobutane-1,1-dicarbonyl chloride |
InChI |
InChI=1S/C6H5Cl3O2/c7-3-1-6(2-3,4(8)10)5(9)11/h3H,1-2H2 |
InChIキー |
CEEYQDPQYPWSMP-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(=O)Cl)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


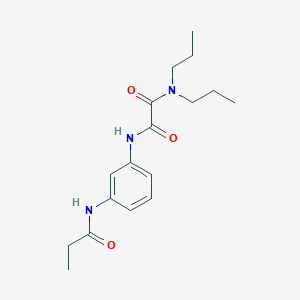
silane](/img/structure/B14398358.png)
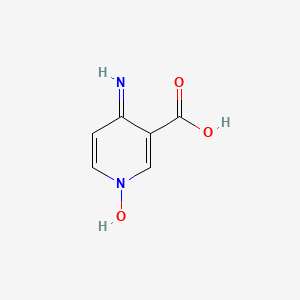
![6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one](/img/structure/B14398369.png)
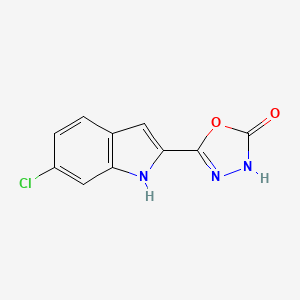
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
![Ethyl 2-azido-3-{4-[(prop-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B14398382.png)



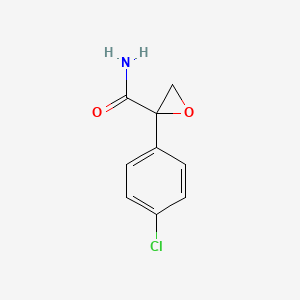
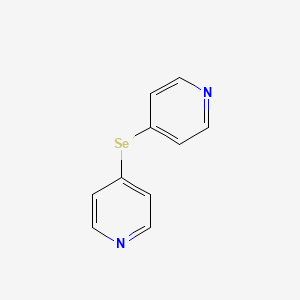
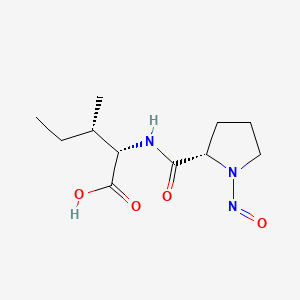
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
